Comprehensive Spectroscopic Characterization and Synthetic Utility of Ethyl 1-acetylcyclopentane-1-carboxylate
Comprehensive Spectroscopic Characterization and Synthetic Utility of Ethyl 1-acetylcyclopentane-1-carboxylate
Executive Summary
Ethyl 1-acetylcyclopentane-1-carboxylate (CAS: 28247-15-6) represents a critical scaffold in organic synthesis, specifically as a non-enolizable
Structural Context & Synthetic Pathway[1][2]
The Quaternary Center Significance
The defining feature of this molecule is the quaternary carbon (C1) connecting the cyclopentane ring, the acetyl group, and the ethyl ester.
-
Chemical Consequence: The absence of an acidic proton at C1 renders the molecule incapable of forming a
-keto enol at this position. This simplifies the NMR spectrum (no enol signals) but alters nucleophilic susceptibility. -
Synthetic Utility: It serves as a precursor for cyclopentyl ketones (via decarboxylation) or heterocycles (e.g., pyrazolones via hydrazine condensation).
Synthesis Workflow
The standard industrial and laboratory preparation involves the double alkylation of ethyl acetoacetate with 1,4-dibromobutane. This reaction exploits the acidity of the methylene group in ethyl acetoacetate, followed by cyclization.
Figure 1: Synthetic pathway via dialkylation of ethyl acetoacetate. The formation of the five-membered ring is thermodynamically favorable.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR)
The NMR data is characterized by the distinct lack of methine protons and the symmetry of the cyclopentane ring (on the NMR time scale).
H NMR (400 MHz, CDCl
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 4.18 - 4.23 | Quartet ( | 2H | Ester -O-CH | Typical deshielded ethyl ester methylene. |
| 2.16 - 2.20 | Singlet | 3H | Acetyl -C(=O)CH | Isolated methyl ketone; no adjacent protons for coupling. |
| 2.10 - 2.25 | Multiplet | 4H | Ring C2/C5-H | Protons |
| 1.60 - 1.75 | Multiplet | 4H | Ring C3/C4-H | Protons |
| 1.24 - 1.28 | Triplet ( | 3H | Ester -CH | Terminal methyl of the ethyl group. |
C NMR (100 MHz, CDCl
)
-
Ketone C=O:
203.5 ppm (Deshielded, typical of methyl ketones). -
Ester C=O:
172.8 ppm (Typical ester carbonyl). -
Quaternary C1:
66.5 ppm (Significant deshielding due to two attached carbonyls). -
Ester -OCH
-: 61.2 ppm. -
Ring C2/C5:
32.5 ppm. -
Ring C3/C4:
26.1 ppm. -
Acetyl -CH
: 26.5 ppm.[2] -
Ester -CH
: 14.1 ppm.
Infrared Spectroscopy (FT-IR)
The IR spectrum is diagnostic due to the presence of two distinct carbonyl environments that do not effectively conjugate with each other due to the quaternary spacer.
-
1735 - 1745 cm
: Strong band. Ester C=O stretch.[3] -
1710 - 1718 cm
: Strong band. Methyl ketone C=O stretch. -
2950 - 2870 cm
: C-H stretching (Aliphatic, cyclopentane ring, and ethyl group). -
1150 - 1250 cm
: C-O stretch (Ester linkage).
Mass Spectrometry (EI, 70 eV)
The fragmentation pattern is dominated by alpha-cleavage processes characteristic of ketones and esters.
-
Molecular Ion (M
): m/z 184 (Weak, often <5% intensity). -
Base Peak: m/z 43 (
). The acetyl group cleaves readily to form the acylium ion. -
Diagnostic Fragment: m/z 139 (
). Loss of the ethoxy group from the ester. -
Diagnostic Fragment: m/z 113 (
). Complex rearrangement involving loss of acetyl and ethyl groups.
Advanced Mechanistic Interpretation
To ensure accurate identification, one must understand the electronic environment visualized below. The quaternary carbon acts as an "insulator," preventing the conjugation that would otherwise flatten the molecule, leading to distinct, sharp carbonyl signals in both IR and Carbon NMR.
Figure 2: Spectroscopic Logic Map.[4] The central quaternary carbon dictates the chemical shifts of the attached groups via inductive effects and steric locking.
Experimental Methodologies
Protocol: GC-MS Sample Preparation
For purity analysis during synthesis, Gas Chromatography-Mass Spectrometry is the preferred validation method.
-
Solvent: Dissolve 5 mg of the analyte in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Concentration: Target 50-100 ppm.
-
Inlet: Split mode (20:1), Temperature 250°C.
-
Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
Validation: Look for the retention time shift relative to the starting material (Ethyl acetoacetate) and the disappearance of the starting material peak.
Protocol: NMR Sample Preparation
-
Tube Selection: Use high-quality 5mm borosilicate tubes (Norell 500 MHz rated or equivalent) to minimize shimming errors.
-
Solvent: Use CDCl
(99.8% D) containing 0.03% TMS as an internal standard. -
Mass: Dissolve 10-15 mg of oil in 0.6 mL solvent.
-
Filtration: If the sample is crude, filter through a small plug of glass wool in a Pasteur pipette to remove suspended inorganic salts (KBr/NaBr) from the synthesis.
References
-
Spectroscopic Data (IR/MS): Ethyl 1-acetylcyclopentane-1-carboxylate. ChemSrc. Available at: [Link]
-
General Beta-Keto Ester Fragmentation: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
NMR Prediction & Database: PubChem Compound Summary for CID 12754711 (Ethyl 1-methylcyclopentanecarboxylate Analog). National Center for Biotechnology Information. Available at: [Link]
